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4-(Methylsulfonyl)pyrimidine

Cat. No.: B13104481
M. Wt: 158.18 g/mol
InChI Key: OMDQZXUHSGVBRM-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine framework, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in the world of chemistry. gsconlinepress.comtandfonline.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. gsconlinepress.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. gsconlinepress.comresearchgate.netmdpi.com

Medicinal chemists have successfully leveraged the pyrimidine scaffold to develop a wide array of therapeutic agents. gsconlinepress.com These compounds have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. gsconlinepress.commdpi.com The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of a molecule's biological activity and physical properties. bohrium.com This adaptability has made pyrimidine-based structures a central focus in the quest for new and effective drugs. tandfonline.combohrium.com

Role of the Methylsulfonyl Moiety in Organic Synthesis and Medicinal Chemistry

The methylsulfonyl group (CH₃SO₂–), often abbreviated as Ms, is a powerful functional group in organic chemistry. ontosight.ailookchem.com It is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group. ontosight.ai This arrangement makes it a strong electron-withdrawing group and an excellent leaving group in nucleophilic substitution reactions. ontosight.airsc.org

In organic synthesis, the methylsulfonyl group is frequently employed as a protecting group for alcohols and amines due to its stability under various reaction conditions. ontosight.ailookchem.com Its ability to be readily introduced and later removed makes it a valuable tool for chemists. ontosight.ai Furthermore, the methylsulfonyl group's reactivity as an electrophile allows it to participate in a variety of chemical transformations, including substitution and elimination reactions. lookchem.com

From a medicinal chemistry perspective, the inclusion of a methylsulfonyl moiety can significantly influence a molecule's properties. It can enhance solubility, modulate electronic characteristics, and provide specific interactions with biological targets. chemimpex.com This has led to its incorporation into numerous pharmaceuticals and agrochemicals. ontosight.ailookchem.com

Contextualizing 4-(Methylsulfonyl)pyrimidine within the Pyrimidine Derivative Landscape

This compound represents a specific iteration of the broader class of pyrimidine derivatives, where a methylsulfonyl group is attached at the 4-position of the pyrimidine ring. This particular arrangement of functional groups gives rise to unique chemical reactivity and potential applications.

The presence of the electron-withdrawing methylsulfonyl group on the pyrimidine ring activates the ring towards nucleophilic aromatic substitution. This makes this compound a valuable intermediate in the synthesis of more complex substituted pyrimidines. The chlorine atom at the 2-position of some of its derivatives, such as 2-Chloro-4-(methylsulfonyl)pyrimidine, is also susceptible to nucleophilic substitution, offering multiple sites for chemical modification. smolecule.com

Research has shown that derivatives of methylsulfonylpyrimidine are of interest in medicinal chemistry. For instance, various substituted 2-(4-methylsulfonylphenyl)pyrimidines have been synthesized and evaluated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Additionally, other derivatives have been investigated for their potential as antimicrobial and antiviral agents. smolecule.com

Interactive Data Table: Properties of Methylsulfonylpyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₅H₆N₂O₂S158.18Parent compound with an activating methylsulfonyl group.
2-Chloro-4-(methylsulfonyl)pyrimidineC₅H₅ClN₂O₂S192.62Heterocyclic compound with a chlorine atom and a methylsulfonyl group, of interest for pharmaceuticals and agrochemicals. smolecule.com
4,6-Dichloro-2-(methylsulfonyl)pyrimidine (B183250)C₅H₄Cl₂N₂O₂S243.07A versatile monomer used in nucleophilic aromatic substitution reactions. rsc.org
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808)C₇H₁₀N₂O₄S218.23An intermediate in the synthesis of herbicides. asianpubs.orgcymitquimica.com
4,6-Dimethyl-2-(methylsulfonyl)pyrimidineC₇H₁₀N₂O₂S186.23A versatile building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2S B13104481 4-(Methylsulfonyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

4-methylsulfonylpyrimidine

InChI

InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

OMDQZXUHSGVBRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC=C1

Origin of Product

United States

Synthetic Methodologies for Methylsulfonylpyrimidines

Precursor Synthesis and Derivatization Strategies

The creation of the necessary precursors is a critical first step, which can be approached either by building the pyrimidine (B1678525) ring from acyclic components or by modifying existing halogenated pyrimidine scaffolds.

A common and efficient method for preparing the pyrimidine core involves the cyclocondensation of a 1,3-dicarbonyl compound with thiourea (B124793). researchgate.netjetir.org For instance, the reaction of acetylacetone (B45752) with thiourea in the presence of an acid yields 4,6-dimethyl-2-mercaptopyrimidine. researchgate.net This mercaptopyrimidine intermediate is then methylated, often using reagents like dimethyl carbonate, to produce the corresponding 2-methylthiopyrimidine. researchgate.net This multi-step process, starting from simple acyclic precursors, provides a reliable pathway to obtaining the essential methylthio-substituted pyrimidine needed for the subsequent oxidation step. researchgate.netnih.govacs.org

Another approach involves the reaction of chalcones—α,β-unsaturated ketones—with thiourea in an alkaline medium to produce 6-aryl-4-[4-(methylsulfonyl)phenyl]pyrimidine-2(1H)-thiones. jetir.orgresearchgate.net This highlights the versatility of using thiourea in cyclization reactions to form the foundational thiopyrimidine structure. researchgate.net

Alternatively, commercially available halogenated pyrimidines serve as robust starting scaffolds. beilstein-journals.org A prominent example is the use of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. researchgate.netgoogle.com This scaffold allows for derivatization prior to the formation of the sulfonyl group. In a one-pot process, this compound can be reacted with an alkali metal methoxide (B1231860), such as sodium methoxide, to substitute the chlorine atoms with methoxy (B1213986) groups, yielding 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine. google.com This intermediate, without being isolated, can then be directly subjected to oxidation to form the final methylsulfonyl product. google.com This strategy is advantageous as it allows for the introduction of various functionalities onto the pyrimidine ring by leveraging the reactivity of the halogen atoms before the methylthio group is converted to the less reactive methylsulfonyl group. google.comresearchgate.net

Oxidation Reactions for Sulfonyl Group Formation

The conversion of the methylthio group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃) is a key transformation accomplished through oxidation.

The oxidation of a thioether to a sulfone is a stepwise process. The sulfur atom of the methylthio group acts as a nucleophile and is first oxidized to a methylsulfinyl (sulfoxide) intermediate. With a sufficient amount of oxidizing agent, this sulfoxide (B87167) is then further oxidized to the corresponding methylsulfonyl (sulfone) state. researchgate.netorganic-chemistry.org

The primary challenge in this step is controlling the reaction to achieve the desired sulfone without over-oxidizing other sensitive functional groups on the pyrimidine ring. Selectivity is typically managed by careful control of the reaction temperature and the stoichiometry of the oxidizing agent. researchgate.netgoogle.com Generally, approximately two equivalents of the oxidant are required for the complete conversion of the thioether to the sulfone. researchgate.netresearchgate.net

Several oxidizing agents are effectively employed for the conversion of methylthiopyrimidines to methylsulfonylpyrimidines. The choice of agent can influence reaction conditions, yield, and environmental impact. researchgate.net

Oxidizing AgentTypical Reaction ConditionsSource(s)
m-CPBA (meta-Chloroperoxybenzoic acid)Cooled in an ice bath (approx. 0 °C); Solvent: Dichloromethane (B109758) (CH₂Cl₂); ~2.2 equivalents. researchgate.net, researchgate.net
Hydrogen Peroxide (H₂O₂) Temperature: 70-90 °C; Aqueous-acidic medium (e.g., acetic acid); Catalyst: Sodium tungstate (B81510) (Na₂WO₄). google.com, researchgate.net
Oxone (Potassium peroxymonosulfate)Solvent: Water-acetone mixture. Considered an environmentally friendly option. researchgate.net, researchgate.net

For example, the oxidation of 4-chloro-6-(methylthio)pyrimidine with m-CPBA in dichloromethane at low temperatures yields 4-chloro-6-(methylsulfonyl)pyrimidine. researchgate.net In another method, 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine is oxidized using hydrogen peroxide in the presence of a sodium tungstate catalyst at elevated temperatures. google.com

Nucleophilic Substitution Reactions in Pyrimidine Functionalization

The methylsulfonyl group is a highly effective leaving group, making methylsulfonylpyrimidines valuable substrates for nucleophilic aromatic substitution (SNAr) reactions. rsc.org This reactivity allows for the introduction of a wide range of substituents onto the pyrimidine ring. rsc.org

The reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) has been studied in detail, revealing chemoselective behavior with different nucleophiles. researchgate.net The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

Nucleophile TypeDisplaced GroupSource(s)
Anilines & Secondary Aliphatic Amines Chloride at C4 researchgate.net
Sterically Unbiased Primary Aliphatic Amines Methylsulfonyl group at C2 researchgate.net
Deprotonated Anilines Methylsulfonyl group at C2 researchgate.net
Phenoxides & Thiophenoxides Methylsulfonyl group at C2 rsc.org
Cyanide (KCN) Sulfinate group (from sulfone) researchgate.net

For instance, sterically unbiased primary aliphatic amines selectively displace the sulfonyl group, whereas anilines and secondary aliphatic amines tend to displace a chlorine atom at the C4 position. researchgate.net This predictable selectivity is crucial for designing synthetic routes to complex, polysubstituted pyrimidines. researchgate.net The utility of the methylsulfonyl group as a leaving group has also been harnessed in polymerization reactions, where monomers like 4,6-dichloro-2-(methylsulfonyl)pyrimidine react with diphenols to form poly(arylene pyrimidine ether)s. rsc.orgrsc.org

Displacement of Halide Atoms on the Pyrimidine Ring

The displacement of halide atoms, particularly chlorine, from the pyrimidine ring by various nucleophiles is a fundamental and widely employed strategy in pyrimidine chemistry. This approach is instrumental in building the core structure that can be further elaborated to include the methylsulfonyl group or in direct transformations leading to substituted pyrimidines.

The aminolysis of halopyrimidines represents one of the most common applications of this reaction type. However, when dealing with polyhalogenated pyrimidines, achieving selective monosubstitution can be challenging, often resulting in mixtures of isomers. The position of the halogen on the pyrimidine ring influences its reactivity, with the C4 and C6 positions being generally more susceptible to nucleophilic attack than the C2 position. An exception is often observed for substitution at the C5 position.

In the context of preparing precursors for 4-(methylsulfonyl)pyrimidine, a key intermediate such as 4,6-dichloro-2-(methylthio)pyrimidine (B19916) is often synthesized. This compound can then undergo selective displacement of one or both chloro groups. For instance, reaction with sodium methoxide leads to the formation of 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) or 4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.netresearchgate.net These methoxy-substituted intermediates can then be oxidized to the corresponding methylsulfonylpyrimidines. researchgate.netresearchgate.net

A study on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine demonstrated that with weak bases, anilines and secondary aliphatic amines selectively displace the chloride group at the C4 position. researchgate.net This highlights the nuanced reactivity that can be exploited to achieve selective functionalization.

Table 1: Examples of Halide Displacement on Pyrimidine Derivatives

Starting MaterialReagentProductReference
4,6-dichloro-2-(methylthio)pyrimidineSodium methoxide (1.1 equiv)4-chloro-6-methoxy-2-(methylthio)pyrimidine researchgate.net
4,6-dichloro-2-(methylthio)pyrimidineSodium methoxide (2.2 equiv)4,6-dimethoxy-2-(methylthio)pyrimidine researchgate.net
4,6-dichloro-2-(methylsulfonyl)pyrimidineAniline (with weak base)4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine researchgate.net

Methylsulfonyl Group as an Activated Leaving Group in SNAr

The methylsulfonyl (-SO₂CH₃) group is a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions, a property attributed to its strong electron-withdrawing nature which activates the pyrimidine ring towards nucleophilic attack. This characteristic is extensively utilized for the synthesis of a diverse range of substituted pyrimidines.

Research has shown that the methylsulfonyl group on the pyrimidine ring can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is often chemoselective, allowing for the targeted substitution of the sulfonyl group in the presence of other potential leaving groups like halides. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, deprotonated anilines and their carbonyl derivatives, as well as sterically and electronically unbiased primary aliphatic amines, selectively displace the sulfonyl group over the chloro groups. researchgate.net

This high reactivity has been harnessed in polymer chemistry for the synthesis of hyperbranched poly(arylene pyrimidine ether)s. In this application, 4,6-dichloro-2-(methylsulfonyl)pyrimidine served as a monomer where the methylsulfonyl group was the leaving group in a nucleophilic substitution polymerization with diphenols.

The displacement of the methylsulfonyl group is a key step in the synthesis of many biologically active molecules. For instance, the large-scale synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine was achieved by displacing the sulfonyl group of 4-chloro-2-(methylsulfonyl)pyrimidine (B1631253) with N-(1-methyl-1H-pyrazol-4-yl)formamide. acs.org

Table 2: Nucleophilic Displacement of the Methylsulfonyl Group

SubstrateNucleophileReaction ConditionsProduct TypeReference
4,6-dichloro-2-(methylsulfonyl)pyrimidineDeprotonated anilinesBasic conditions2-aminopyrimidine researchgate.net
4,6-dichloro-2-(methylsulfonyl)pyrimidinePrimary aliphatic amines-2-aminopyrimidine researchgate.net
4-chloro-2-(methylsulfonyl)pyrimidineN-(1-methyl-1H-pyrazol-4-yl)formamideBasic conditions, in situ hydrolysis2-aminopyrimidine acs.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, economical, and environmentally friendly synthetic methodologies. These advanced approaches aim to minimize waste, reduce reaction times, and avoid the use of hazardous reagents.

One-Pot Synthesis Protocols

An industrial-scale one-pot process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine has been developed. google.com This process starts with the reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with sodium methoxide in an organic solvent. Without isolating the resulting 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine, the reaction medium is switched to an aqueous-acidic one for subsequent oxidation. google.com This streamlined process is highly efficient, with a purity of over 95% and a yield of 90-95%, generating only water and salts as waste.

Catalytic Methodologies in Pyrimidine Synthesis

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the synthesis of methylsulfonylpyrimidines, catalytic methods are primarily employed in the oxidation step.

The oxidation of a methylthio group to a methylsulfonyl group is a critical transformation. A facile and efficient method for this conversion utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of sodium tungstate dihydrate. researchgate.netasianpubs.org This catalytic system allows for high yields, for instance, a 95% yield was achieved for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. researchgate.netasianpubs.org

In the methoxylation step for the synthesis of 4,6-dimethoxy-2-methanesulfonyl pyrimidine, the use of a trifluoromethane (B1200692) sulfonic acid class catalyst has been reported to ensure a 100% conversion ratio of the intermediate chloropyrimidine, thus avoiding sensitizing impurities in the final product. google.com

Green Chemistry Principles in Methylsulfonylpyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. This involves the use of less hazardous reagents, environmentally benign solvents, and more atom-economical reaction pathways.

A significant green improvement in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine involves replacing highly toxic and corrosive reagents like dimethylsulfate and phosphorus oxychloride. tandfonline.comresearchgate.net A more environmentally friendly approach utilizes chloromethane (B1201357) as a methylating agent for the synthesis of the key intermediate 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) from 2-thiobarbituric acid. tandfonline.comresearchgate.net This method is more economical and reduces the generation of hazardous waste. tandfonline.com

Furthermore, the oxidation of the methylthio group to the methylsulfonyl group can be performed using oxone in a water-acetone mixture, which is considered a more environmentally friendly approach. tandfonline.com The development of such processes that avoid polluted industrial wastewater is a crucial aspect of sustainable chemical manufacturing. asianpubs.org

Table 3: Green Chemistry Approaches in Methylsulfonylpyrimidine Synthesis

Traditional ReagentGreen AlternativeSynthetic StepAdvantageReference
DimethylsulfateChloromethaneMethylationLess toxic, more economical tandfonline.comresearchgate.net
Phosphorus oxychloride-ChlorinationAvoids highly corrosive reagent tandfonline.comresearchgate.net
-Oxone in water-acetoneOxidationEnvironmentally friendly solvent system tandfonline.com

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technology has been successfully applied to the synthesis of various pyrimidine derivatives.

A facile, rapid, and efficient microwave-assisted procedure has been developed for the synthesis of novel pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidines containing an aryl sulfone moiety. researchgate.netlifesciencesite.com This eco-friendly energy source offers advantages such as shorter reaction times, simple workup procedures, and enhanced reaction selectivity. researchgate.netlifesciencesite.com For instance, the synthesis of 2-amino-4-(4-(phenylsulfonyl)phenyl)pyrimidine was achieved in 95% yield within one hour under microwave irradiation, compared to 85% yield after 7 hours using conventional heating. lifesciencesite.com

Microwave irradiation has also been employed in the synthesis of triazolo[1,5-a]pyrimidine derivatives from sulfone precursors under pressurized conditions. ijamtes.org These examples demonstrate the potential of microwave technology to accelerate the synthesis of complex heterocyclic systems derived from methylsulfonylpyrimidines, aligning with the principles of green chemistry by reducing energy consumption and reaction times. researchgate.net

Synthetic Process Optimization for Enhanced Yield and Purity

The efficient synthesis of methylsulfonylpyrimidines is crucial for their application in various chemical and pharmaceutical contexts. Optimization of synthetic processes focuses on maximizing product yield and purity while minimizing reaction times, cost, and environmental impact. Key strategies involve the careful selection of starting materials, oxidizing agents, catalysts, and solvent systems, as well as the fine-tuning of reaction conditions such as temperature and pH. While specific literature detailing the optimization for the parent compound, this compound, is limited, extensive research on substituted analogues like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine provides valuable insights into the methodologies applicable to this class of compounds.

The primary route to methylsulfonylpyrimidines involves the oxidation of the corresponding methylthiopyrimidine precursor. The optimization of this oxidation step is a central theme in the synthesis of these compounds. Additionally, advancements have been made in developing "one-pot" procedures and environmentally friendlier ("green") synthesis routes.

Detailed Research Findings

Research into the synthesis of substituted methylsulfonylpyrimidines highlights several key areas for process optimization:

Choice of Oxidizing Agent: The selection of the oxidant is critical for achieving high yield and purity. Hydrogen peroxide (H₂O₂) is a commonly used oxidant, often in combination with a catalyst. asianpubs.orgresearchgate.net Studies have shown that using H₂O₂ in acetic acid with sodium tungstate as a catalyst can lead to yields exceeding 95%. asianpubs.org Alternatives like Oxone® have been employed for a safe and effective oxidation process. researchgate.net More recently, ozone has been explored as a replacement for hydrogen peroxide to improve oxidation efficiency and reduce aqueous waste. wipo.int

Catalyst Selection: For hydrogen peroxide-mediated oxidations, catalysts are often essential. Sodium tungstate (Na₂WO₄) is a frequently cited catalyst that enhances the rate and selectivity of the oxidation of the methylthio group to the methylsulfonyl group. asianpubs.orgresearchgate.net Research indicates that sodium tungstate can be more effective than other catalysts, contributing to higher selectivity.

Reaction Temperature and Time: Optimizing temperature is a balancing act between achieving a sufficient reaction rate and preventing the formation of byproducts from side reactions or decomposition. For the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, an intermediate, maintaining a temperature of 45-50°C for 2 hours was found to be optimal for the nucleophilic substitution step. asianpubs.org In another study, optimizing the reaction temperature to 50°C was crucial for maximizing the conversion and selectivity for an intermediate. tandfonline.com

Environmentally Friendly Approaches: Efforts have been made to develop greener synthetic routes. This includes replacing toxic reagents like dimethyl sulfate (B86663) with more environmentally benign alternatives such as dimethyl carbonate for methylation steps. researchgate.net Furthermore, the development of one-pot syntheses reduces waste by minimizing the number of isolation and purification steps. google.com

The following data tables, derived from research on substituted methylsulfonylpyrimidines, illustrate the impact of different synthetic conditions on yield and purity.

These findings demonstrate that a multi-faceted approach to process optimization, considering all aspects of the reaction from starting materials to purification methods, is essential for the efficient and high-quality production of methylsulfonylpyrimidines.

Chemical Reactivity and Transformative Chemistry of Methylsulfonylpyrimidines

Reactions Involving the Methylsulfonyl Moiety

The methylsulfonyl group is a key functional group that significantly influences the reactivity of the 4-(methylsulfonyl)pyrimidine molecule. Its primary role is that of an excellent leaving group in nucleophilic substitution reactions.

The sulfur atom in the methylsulfonyl group already exists in its highest oxidation state of +6. Consequently, further oxidation of the sulfonyl group is not a typical reaction for this compound. The synthesis of this compound often involves the oxidation of a precursor, such as 4-(methylthio)pyrimidine, using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). For instance, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) is synthesized by the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) with hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. asianpubs.orgresearchgate.net Similarly, the oxidation of 2,4-dichloropyrimidine (B19661) with subsequent introduction of the methylsulfonyl group can be employed. sci-hub.se

The methylsulfonyl group is a highly effective leaving group, making the carbon atom to which it is attached electrophilic and prone to nucleophilic attack. rsc.org This reactivity is a cornerstone of the synthetic utility of this compound and its derivatives.

Numerous studies have demonstrated the displacement of the methylsulfonyl group by a variety of nucleophiles, including amines, thiols, and alkoxides. researchgate.netthieme-connect.com For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group. researchgate.netthieme-connect.comthieme-connect.com Similarly, deprotonated anilines and their carbonyl derivatives also favor the displacement of the sulfone group. researchgate.netthieme-connect.com

The reactivity of the methylsulfonyl group as a leaving group has been harnessed in the synthesis of complex molecules. For instance, it has been used in the preparation of hyperbranched poly(arylene ether)s through nucleophilic aromatic substitution polymerization. rsc.orgresearchgate.net In the synthesis of potential COX-2 inhibitors, the 2-sulfonyl pyrimidine (B1678525) intermediate readily reacts with various amines to displace the sulfonyl group. sci-hub.se

Recent research has systematically studied the reactivity of 2-sulfonylpyrimidines, highlighting the superior reactivity of the sulfonyl group compared to halo, methylthio, hydroxy, and amino leaving groups for the arylation of thiols like glutathione. acs.orgnih.gov The rate of this displacement is significantly influenced by substituents on the pyrimidine ring. acs.orgnih.gov

Table 1: Examples of Nucleophilic Displacement of the Methylsulfonyl Group

Starting Material Nucleophile Product Reference
4,6-dichloro-2-(methylsulfonyl)pyrimidine Primary aliphatic amines 2-Alkylamino-4,6-dichloropyrimidine researchgate.netthieme-connect.com
4,6-dichloro-2-(methylsulfonyl)pyrimidine Deprotonated anilines 2-Anilino-4,6-dichloropyrimidine researchgate.netthieme-connect.com
2-(Methylsulfonyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine Various amines 2-Amino-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine sci-hub.se
2-Methylsulfonylpyrimidine Glutathione (thiol) 2-(Glutathionyl)pyrimidine acs.orgnih.gov

Reactions at the Pyrimidine Heterocyclic Ring

The pyrimidine ring in this compound is electron-deficient, a characteristic that is further amplified by the electron-withdrawing methylsulfonyl group. This electronic nature makes the ring susceptible to nucleophilic attack at various positions.

In derivatives of this compound that contain other leaving groups, such as halogens, nucleophilic substitution can occur at those positions as well. The regioselectivity of these reactions is a subject of considerable interest. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chlorine atoms at the 4 and 6 positions can be displaced by nucleophiles. cymitquimica.com The presence of the strongly activating methylsulfonyl group at the 2-position enhances the electrophilicity of the C4 and C6 positions.

Studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine have shown that in the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group at the C4 position. researchgate.netthieme-connect.com This highlights the subtle interplay of the electronic and steric factors of the nucleophile and the substrate in determining the reaction outcome.

The chemoselectivity of reactions with this compound derivatives is a key aspect of their synthetic applications. The choice of nucleophile and reaction conditions can direct the substitution to a specific position on the pyrimidine ring.

As mentioned earlier, in the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a clear chemoselectivity is observed with different types of amines. researchgate.netthieme-connect.com Primary aliphatic amines tend to displace the methylsulfonyl group, while anilines and secondary aliphatic amines, under weakly basic conditions, favor the displacement of a chlorine atom. researchgate.netthieme-connect.com This selectivity is attributed to a combination of steric and electronic effects. researchgate.net

The reaction with alkoxides also demonstrates this principle. For instance, the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine involves the displacement of chlorine atoms by methoxide (B1231860) ions. google.com The reactivity of phenoxide nucleophiles to displace the methylsulfonyl group has also been established. rsc.org

Table 2: Chemoselectivity in Nucleophilic Substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine

Nucleophile Type Preferred Site of Attack Product Type Reference
Primary Aliphatic Amines C2 (displacing -SO2CH3) 2-Alkylamino-4,6-dichloropyrimidine researchgate.netthieme-connect.com
Anilines (weak base) C4 (displacing -Cl) 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine researchgate.netthieme-connect.com
Secondary Aliphatic Amines (weak base) C4 (displacing -Cl) 4-(Dialkylamino)-6-chloro-2-(methylsulfonyl)pyrimidine researchgate.netthieme-connect.com
Deprotonated Anilines C2 (displacing -SO2CH3) 2-Anilino-4,6-dichloropyrimidine researchgate.netthieme-connect.com

Condensation Reactions at Active Sites

While nucleophilic substitution is the predominant reaction type, condensation reactions at active sites on the pyrimidine ring or its substituents can also occur, leading to the formation of more complex heterocyclic systems. For example, the synthesis of certain pyrimidine derivatives can involve the condensation of a substituted pyrimidine with other reagents. mdpi.com In the context of this compound derivatives, the methyl group of the methylsulfonyl moiety or other active methyl groups on the pyrimidine ring could potentially participate in condensation reactions under strongly basic conditions, although this is less commonly reported than nucleophilic substitution reactions. A more common strategy involves the condensation of a ketone with an amidine to form the pyrimidine ring itself, which is then further functionalized. rsc.org

Derivatization and Functional Group Interconversions on the Pyrimidine Core

The this compound scaffold is a versatile platform for chemical synthesis, largely due to the electronic properties imparted by the methylsulfonyl group. As a potent electron-withdrawing group, it significantly influences the reactivity of the pyrimidine ring, making it susceptible to a variety of chemical transformations. This section explores the derivatization and functional group interconversions that can be performed on the pyrimidine core, highlighting the strategic importance of the methylsulfonyl moiety in synthetic chemistry.

The primary mode of reactivity is nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring readily reacts with nucleophiles. The methylsulfonyl group not only activates the ring for such reactions but can also serve as an effective leaving group itself, a characteristic that expands its synthetic utility. rsc.orgrsc.org Furthermore, in polysubstituted pyrimidines, the presence of other leaving groups, such as halogens, alongside the methylsulfonyl group allows for chemoselective reactions, enabling precise control over the synthesis of complex derivatives. researchgate.netthieme-connect.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most prevalent strategy for the derivatization of the methylsulfonylpyrimidine core. These reactions involve the displacement of a leaving group on the pyrimidine ring by a nucleophile. Depending on the specific substrate, either a halogen atom or the methylsulfonyl group itself can be displaced.

In systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chlorine atoms are excellent leaving groups. rsc.org The reactivity of this compound allows for selective substitution at the C4 and C6 positions by a wide range of nucleophiles, including amines, alkoxides, and thiols. researchgate.net The conditions for these reactions can often be tuned to achieve mono- or di-substitution.

For example, the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various anilines in the presence of a weak base like sodium hydrogen carbonate selectively displaces one of the chlorine atoms to yield 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine derivatives in high yields. researchgate.net

Table 1: Selective Nucleophilic Substitution of Chlorine in 4,6-Dichloro-2-(methylsulfonyl)pyrimidine with Anilines
Nucleophile (Amine)Reaction Time (h)ProductYield (%)Citation
Aniline482a95 researchgate.net
2-Methylaniline152b95 researchgate.net
2-Chloroaniline362c82 researchgate.net
3-Methylaniline12d98 researchgate.net
3-Chloroaniline22e94 researchgate.net
4-Methylaniline12g96 researchgate.net
4-Methoxyaniline0.52h99 researchgate.net
4-Chloroaniline32i94 researchgate.net

Reactions were conducted with NaHCO₃ as the base. Product numbering corresponds to the source literature.

The methylsulfonyl group can also function as a leaving group, particularly when activated by the pyrimidine ring. rsc.org Research has demonstrated that in reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice of nucleophile and base can dictate whether the chloro or the methylsulfonyl group is displaced. researchgate.netthieme-connect.com While anilines and secondary aliphatic amines tend to displace the chloride group in the presence of weak bases, sterically unbiased primary aliphatic amines can selectively displace the sulfone group. researchgate.netthieme-connect.com Deprotonated anilines also show selectivity for displacing the sulfone group. thieme-connect.com This chemoselectivity is a powerful tool for synthetic chemists.

This reactivity has been harnessed in polymer chemistry, where 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize hyperbranched poly(arylene pyrimidine ether)s, with the methylsulfonyl group acting as a novel leaving group in the nucleophilic substitution polymerization. rsc.orgrsc.org

Functional Group Interconversion

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com In the context of methylsulfonylpyrimidines, a key interconversion is the oxidation of a methylthio (–SCH₃) group to the corresponding methylsulfonyl (–SO₂CH₃) group. This transformation is crucial as it activates the pyrimidine ring for the subsequent nucleophilic substitution reactions discussed previously.

A facile and efficient method for this oxidation involves treating a 2-methylthiopyrimidine derivative with an oxidizing agent. asianpubs.org For instance, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared in high yield by oxidizing 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.orggoogle.com Common reagents for this oxidation include hydrogen peroxide in the presence of a catalyst like sodium tungstate. asianpubs.org

Table 2: Key Functional Group Interconversions for Methylsulfonylpyrimidine Synthesis
Starting MaterialReagentsProductYield (%)TransformationCitation
2-Chloro-4,6-dimethoxypyrimidineSodium methyl mercaptide, tetrabutylammonium (B224687) bromide4,6-Dimethoxy-2-methylthiopyrimidine95.6Nucleophilic Substitution (S → Cl) asianpubs.org
4,6-Dimethoxy-2-methylthiopyrimidineHydrogen peroxide, sodium tungstate dihydrate, acetic acid4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine95Oxidation (S → SO₂) asianpubs.org

These interconversions are fundamental steps in multi-step syntheses. The initial introduction of a methylthio group via nucleophilic substitution of a halogenated pyrimidine, followed by its oxidation to the methylsulfonyl group, is a common two-step strategy to access these reactive intermediates. asianpubs.orggoogle.com This allows for the construction of complex molecules with diverse functionalities, which are valuable in fields such as medicinal chemistry and agrochemicals. cymitquimica.coma2bchem.comnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds and natural products, including the nucleobases cytosine, thymine, and uracil (B121893). chemicalbook.com The introduction of a methylsulfonyl group onto this ring system creates a versatile chemical handle for further synthetic transformations. The sulfonyl group acts as an effective leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities onto the pyrimidine core. rsc.orgacs.org This reactivity allows for the construction of more complex molecular architectures.

The synthesis of pyrimidine derivatives is a significant area of focus in organic chemistry due to their wide-ranging biological activities. growingscience.com Various synthetic methods, such as the Biginelli reaction, allow for the preparation of the core pyrimidine structure, which can then be further functionalized. wikipedia.org The presence of the methylsulfonyl group on the pyrimidine ring enhances its utility as a building block in the creation of novel compounds with potential applications in medicinal chemistry and materials science. cymitquimica.com

Intermediate in Agrochemical Development (e.g., Herbicides)

Derivatives of methylsulfonylpyrimidine play a crucial role as key intermediates in the development of modern agrochemicals, particularly herbicides. chemimpex.com For instance, 4,6-Dimethoxy-2-methylsulfonylpyrimidine is a vital precursor in the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium (B1667525) and pyribenzoxim. asianpubs.org These herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants, leading to the control of a wide spectrum of weeds, especially in rice crops. asianpubs.orgmdpi.com

The development of synthetic routes to these intermediates is an active area of research, with a focus on creating more efficient and environmentally friendly processes. asianpubs.org The pyrimidine core is also utilized in the design of other pesticides, including fungicides and insecticides, highlighting its importance in the agrochemical industry. nih.gov

A study on new 2- and 4-pyrimidinyloxyphenoxypropionate derivatives, which are aryloxyphenoxypropionates (APPs) that target acetyl-CoA carboxylase (ACCase), demonstrated good herbicidal activities against barnyard grass and rape. researchgate.net This further underscores the utility of the methylsulfonylpyrimidine scaffold in creating effective crop protection agents.

HerbicidePrecursor CompoundMode of Action
Bispyribac-sodium4,6-Dimethoxy-2-methylsulfonylpyrimidineAcetolactate synthase (ALS) inhibitor
Pyribenzoxim4,6-Dimethoxy-2-methylsulfonylpyrimidineAcetolactate synthase (ALS) inhibitor
Pyrimidinyloxyphenoxypropionates2-methylsulfonylpyrimidine derivativesAcetyl-CoA carboxylase (ACCase) inhibitor

Precursor for Diverse Pharmaceutical Compounds

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.govmdpi.com Methylsulfonylpyrimidine derivatives serve as important precursors in the synthesis of various pharmaceutical compounds. For example, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is a key intermediate in the preparation of ambrisentan (B1667022) and darusentan, which are selective endothelin receptor antagonists used for the treatment of pulmonary hypertension. researchgate.net

In the field of oncology, substituted pyrido[3,4-d]pyrimidines have been investigated as inhibitors of Monopolar Spindle 1 (MPS1), a kinase involved in cell division and a target for cancer therapy. acs.org The synthesis of these inhibitors involves the use of 2-(methylsulfonyl)pyrimidine (B77071) intermediates, where the sulfone group is displaced to build the final complex molecule. acs.org The phenylamino-pyrimidine (PAP) scaffold, a key component of the successful cancer drug Imatinib, is another area where pyrimidine precursors are essential. sciforum.netmdpi.com

The versatility of the pyrimidine ring allows it to interact with various biological targets, making it a valuable component in drug design. mdpi.com Its derivatives have been explored for a multitude of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. nih.govnih.gov

Pharmaceutical CompoundPrecursor CompoundTherapeutic Area
Ambrisentan4,6-Dimethyl-2-(methylsulfonyl)pyrimidinePulmonary Hypertension
Darusentan4,6-Dimethyl-2-(methylsulfonyl)pyrimidinePulmonary Hypertension
MPS1 Inhibitors2-(Methylsulfonyl)pyrido[3,4-d]pyrimidineOncology
Imatinib AnalogsPhenylamino-pyrimidine (PAP) precursorsOncology

Contributions to Material Science and Polymer Chemistry

Beyond its applications in life sciences, 4-(methylsulfonyl)pyrimidine and its derivatives have made significant contributions to the field of material science, particularly in polymer chemistry.

A notable application is the use of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) as a monomer in the synthesis of hyperbranched poly(arylene pyrimidine ether)s (HB-PAEs). rsc.orgrsc.org In this process, the methylsulfonyl group functions as a novel and highly reactive leaving group, activated by the electron-withdrawing pyrimidine ring, in a nucleophilic aromatic substitution (SNAr) polymerization. rsc.orgrsc.org

This synthetic strategy allows for the creation of three-dimensional, highly branched macromolecules. rsc.org These hyperbranched polymers exhibit unique properties compared to their linear counterparts, such as high solubility, low viscosity, and a high degree of functionality. rsc.org The resulting HB-PAEs, which incorporate pyrimidine units into the main polymer backbone, are being investigated for potential applications as advanced materials, including optical materials. rsc.org The polymerization can be carried out under relatively mild conditions, for example, at room temperature, to achieve high yields and high molecular weight polymers. rsc.org

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of methylsulfonylpyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. A systematic exploration of these effects has provided critical insights for the rational design of potent and selective analogs.

Influence of Substituents at Specific Ring Positions (e.g., 2-, 4-, 5-, 6-positions)

The substitution pattern on the pyrimidine ring plays a pivotal role in modulating the biological activity of methylsulfonylpyrimidine derivatives.

2-Position: The methylsulfonyl group at the 2-position is a key feature of this class of compounds. Its strong electron-withdrawing nature is crucial for the observed biological activities. In studies on 2-sulfonylpyrimidines as covalent inhibitors, the sulfonyl group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions with biological nucleophiles like cysteine residues. The reactivity of the C-2 position is modulated by substituents elsewhere on the ring.

5-Position: The 5-position of the pyrimidine ring has been identified as a critical site for modification. Studies on 2-sulfonylpyrimidines have shown that substitution at this position has the most significant effect on reactivity nih.govnih.gov. For example, introducing potent electron-withdrawing groups at the 5-position can dramatically increase the reaction rate with nucleophiles. In the context of Bruton's tyrosine kinase (BTK) inhibitors, N-arylated derivatives with substituents at the 5-position of the 2-sulfonylpyrimidine core were found to be the most active in the series.

The following table summarizes the observed effects of substituents at different positions on the pyrimidine ring.

Ring PositionGeneral Influence on ActivitySpecific Examples and Observations
2 The methylsulfonyl group is a key pharmacophore, acting as a leaving group in covalent interactions.The reactivity is modulated by substituents at other positions.
4 and 6 Substituents influence the electronic and steric properties, affecting target binding.The nature of these substituents can be varied to fine-tune activity and selectivity.
5 Has the most profound impact on reactivity and potency.Strong electron-withdrawing groups at this position significantly enhance activity.

Impact of Electron-Donating and Electron-Withdrawing Groups on Potency

The electronic nature of the substituents on the pyrimidine ring is a determining factor for the potency of methylsulfonylpyrimidine derivatives.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, particularly at the 5-position, generally leads to a substantial increase in biological activity. Strong mesomeric acceptor (-M) groups like nitro (-NO₂) and carboxyl (-COOMe), as well as inductive acceptor (-I) groups such as trifluoromethyl (-CF₃), have been shown to drastically increase the reactivity of 2-sulfonylpyrimidines nih.govnih.gov. This enhanced reactivity is attributed to the increased polarization of the electrophilic C-2 atom, making it more susceptible to nucleophilic attack. In a study on pyrimidine-based matrix metalloproteinase-7 inhibitors, the addition of a trifluoromethyl group led to a significant improvement in hydrogen bond strength with the target enzyme.

Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups on the pyrimidine ring tends to decrease the reactivity of the 2-sulfonyl moiety. However, their influence can be complex and context-dependent. In some cases, EDGs may be beneficial for other aspects of the drug profile, such as improving pharmacokinetic properties. A study on substituted benzaldehyde (B42025) compounds showed that stronger electron-donating groups promoted hydrogenolysis, while stronger electron-withdrawing groups favored hydrogenation, highlighting the nuanced effects of electronic substituents nih.gov.

The table below illustrates the general impact of electronic groups on the potency of methylsulfonylpyrimidine derivatives.

Group TypeGeneral Impact on PotencyMechanism of Action
Electron-Withdrawing Groups (EWGs) Increases potencyEnhances the electrophilicity of the C-2 position, facilitating nucleophilic attack.
Electron-Donating Groups (EDGs) Generally decreases reactivityReduces the electrophilicity of the C-2 position.

Role of Halogenation in Modulating Activity

Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. The introduction of halogen atoms into the methylsulfonylpyrimidine scaffold can influence activity through various mechanisms.

Fluorine: The substitution of fluorine can significantly alter the properties of a molecule. Due to its high electronegativity and small size, fluorine can block metabolic oxidation at certain positions, thereby improving metabolic stability and pharmacokinetic properties nih.gov. The introduction of fluorine can also increase the hydrophobicity of a compound, which may enhance its ability to penetrate hydrophobic protein pockets nih.gov. In a study of pyrimidine derivatives, a compound with a para-fluoro group on a phenyl ring attached to the 4th position showed significant antioxidant activity nih.gov.

Chlorine and Bromine: Chlorine and bromine atoms are larger and less electronegative than fluorine. Their introduction can also modulate lipophilicity and target interactions. In some instances, chloro and bromo substituents have been shown to contribute to enhanced biological activity. For example, a 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine (B1611025) has been noted for its potential in pharmaceutical research guidechem.com.

The strategic placement of halogens can thus be a valuable tool for optimizing the activity and drug-like properties of methylsulfonylpyrimidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models Using Molecular Descriptors

QSAR models have been successfully developed for methylsulfonylpyrimidine derivatives to predict their biological activity and guide the design of new analogs. In a study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors, QSAR models were derived using Dragon descriptors guidechem.com. These models highlighted the importance of atomic properties such as Sanderson electronegativity and polarizability in explaining the inhibitory activity guidechem.com.

The molecular descriptors used in these models can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

The development of robust QSAR models relies on the careful selection of relevant descriptors and appropriate statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS) analysis.

Computational Approaches to SAR Elucidation

In addition to QSAR, other computational methods are employed to gain a deeper understanding of the SAR of methylsulfonylpyrimidine derivatives at the molecular level. Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Docking studies have been utilized to investigate the binding modes of pyrimidine derivatives with their biological targets. For instance, in the development of pyrimidine sulfonamide derivatives as anticancer agents, molecular docking was used to analyze the possible interactions between the compounds and the active site of the PI3Kα enzyme nih.gov. Similarly, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 have helped to rationalize the observed biological activities, showing that compounds with electron-withdrawing substituents at the 4th position of a phenyl ring exhibited better binding scores nih.gov. These computational simulations provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding and biological activity. This information is crucial for the structure-based design of more potent and selective inhibitors.

Biological Activity and Molecular Mechanisms of Action of Methylsulfonylpyrimidine Derivatives

Enzyme Inhibition Profiles

The methylsulfonylpyrimidine scaffold is a key pharmacophore in the design of various enzyme inhibitors. Its derivatives have been shown to selectively target specific enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins (B1171923), which are mediators of inflammation and have various "housekeeping" physiological functions. The enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for baseline prostaglandin (B15479496) production involved in functions like protecting the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression levels significantly increasing during inflammation.

The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. This has driven the development of selective COX-2 inhibitors.

Derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have emerged as highly potent and specific COX-2 inhibitors. The methylsulfonyl group at the para-position of the phenyl ring is a crucial pharmacophore for this selective activity. Extensive structure-activity relationship (SAR) studies have identified numerous derivatives with high potency and selectivity for COX-2, with some compounds being significantly more selective than the well-known COX-2 inhibitor, rofecoxib. For instance, certain pyrimidine (B1678525) derivatives have demonstrated high selectivity towards COX-2, outperforming piroxicam (B610120) and showing results comparable to meloxicam (B1676189) in in-vitro tests.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Selected Pyrimidine Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
(Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-oneData Not AvailableData Not AvailableHigh Potency and Selectivity Reported
Pyrimidine DerivativeData Not AvailableData Not Available81,300
2-(4-methylsulfonylphenyl)pyrimidine derivativesData Not Available0.0024 - 0.000380 to 780-fold more selective than rofecoxib
Pyrimidine Derivative L1>1000.25>400
Pyrimidine Derivative L2>1000.19>526
Meloxicam (Reference)2.50.1122.7
Piroxicam (Reference)1.510.20.15

Beyond COX enzymes, methylsulfonylpyrimidine derivatives have been found to interact with other key enzymatic targets.

Kinase Inhibition : Several protein kinases are essential for cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of these kinases is a hallmark of diseases like cancer.

Monopolar Spindle 1 (MPS1) Kinase : Pyrido[3,4-d]pyrimidine inhibitors have shown excellent potency and selectivity against MPS1, a central component in the spindle assembly checkpoint during mitosis, making it an attractive cancer target.

Microtubule Affinity-Regulating Kinase 4 (MARK4) : A series of 4,6-disubstituted pyrimidine derivatives have been synthesized and identified as inhibitors of MARK4, a kinase implicated in the pathology of Alzheimer's disease.

V600E-mutant BRAF : Certain 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives have demonstrated inhibitory effects against the V600E-mutant BRAF kinase, a key driver in some cancers, particularly melanoma.

Dihydroorotate Dehydrogenase (DHODH) : This mitochondrial enzyme is a rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is crucial for creating the building blocks of DNA and RNA. Inhibition of DHODH is a therapeutic strategy for autoimmune diseases and is emerging as a treatment for cancers like acute myeloid leukemia (AML).

Antiproliferative and Anticancer Activities

The pyrimidine ring is a fundamental component of DNA and RNA, and its derivatives have been extensively studied for their potential as anticancer agents. The antiproliferative activity of methylsulfonylpyrimidine derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

A variety of pyrimidine-sulfonamide hybrids have shown promising antiproliferative activity against a range of human cancer cell lines, including colon (HCT-116), liver (HepG2), breast (MCF-7), and gastric (MGC-803) cancer cells. For instance, certain tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group displayed moderate to excellent antiproliferative activity, with one compound showing an IC₅₀ value of 2.98 µM against MGC-803 cells. Further mechanistic studies revealed that this compound could inhibit colony formation, block the cell cycle in the G0/G1 phase, and induce apoptosis in cancer cells.

Similarly, pyrimidinylpyrazole derivatives with arylsulfonamido substituents have also been evaluated for their antiproliferative effects. The structural similarity of some pyrimido[4,5-d]pyrimidines to known EGFR inhibitors has also led to their evaluation as anticancer agents.

Table 2: Antiproliferative Activity of Selected Methylsulfonylpyrimidine Derivatives

Compound SeriesCancer Cell LineIC₅₀ (μM)
Pyrimidine–sulfonamide hybrid 42HepG210.41–14.67
HCT-11610.41–14.67
MCF-710.41–14.67
Compound 12eSK-MEL-5Data Not Available (High Activity)
Compound 12iSK-MEL-5Data Not Available (High Activity)
Compound 12lSK-MEL-5Data Not Available (High Activity)
Compound 27gMGC-8032.98

Antimicrobial and Antifungal Efficacy

Derivatives of methylsulfonylpyrimidine have demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi.

Trichloro- and tetrachloro-4-(methylsulfonyl)pyridines have been shown to be particularly active as fungistats and are effective against gram-positive bacteria. Their persistence and fungistatic properties have led to their use as mildewcides in industrial applications.

More recently, research has focused on synthesizing novel pyrimidine derivatives to combat specific plant pathogens. Pyrimidine sulfonate esters incorporating a thioether moiety have shown good antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). Other studies have synthesized 1,3,4-oxadiazole (B1194373) thioether derivatives with a methylsulfonyl group, which also displayed potent activity against Xoo and Xac.

In the realm of antifungal agents, novel pyrimidine derivatives have been developed that show significant efficacy. For example, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited notable antifungal activity against several species of Botrytis cinerea, a fungus that causes grey mold disease in many crops. Another study found that pyrimidine derivatives containing an amide moiety were highly effective against Phomopsis sp., with one compound showing a lower EC₅₀ value than the commercial fungicide Pyrimethanil.

Table 3: Antimicrobial and Antifungal Activity of Selected Derivatives

Compound SeriesTarget OrganismActivity/EC₅₀ (μg/mL)
Trichloro-4-(methylsulfonyl)pyridinesFungi & Gram-positive bacteriaWide spectrum of activity
Compound 6d (1,3,4-Oxadiazole derivative)Xanthomonas oryzae pv. oryzae (Xoo)0.17
Xanthomonas axonopodis pv. citri (Xac)1.98
Compound 5o (Pyrimidine-amide derivative)Phomopsis sp.10.5
Pyrimethanil (Reference)Phomopsis sp.32.1
Compounds 4, 5h, 5o, 5r (Triazolopyrimidine derivatives)Botrytis cinereaSignificant inhibition

Anti-inflammatory Properties

The anti-inflammatory properties of methylsulfonylpyrimidine derivatives are closely linked to their function as selective COX-2 inhibitors. By inhibiting the COX-2 enzyme, these compounds effectively reduce the synthesis of prostaglandins, which are key mediators of the inflammatory response. This mechanism helps to alleviate the symptoms of inflammation, such as pain and swelling.

Antiviral Activity

The pyrimidine scaffold is present in many antiviral drugs, and research continues to explore new derivatives for their potential to combat a wide range of viral infections. A vast number of pyrimidine molecules have been synthesized and tested for their activity against viruses such as influenza, respiratory syncytial virus (RSV), herpes viruses, hepatitis B and C (HBV and HCV), and human immunodeficiency virus (HIV).

Specific research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines has identified compounds with remarkable efficacy against human coronavirus 229E (HCoV-229E). The structural features of these molecules, such as a cyclopropylamino group, were found to be important for their antiviral effectiveness.

Furthermore, 4'-thio pyrimidine analogs, which are derivatives of thymidine, have shown good antiviral activity against orthopoxviruses, in some cases superior to existing compounds like idoxuridine (B1674378) (IDU). These findings highlight the versatility of the pyrimidine core in designing novel antiviral agents that can target a diverse array of viruses.

Molecular Interactions with Biological Targets

The biological activity of methylsulfonylpyrimidine derivatives is intrinsically linked to their ability to interact with specific biological targets at a molecular level. These interactions, which can range from binding within the active site of an enzyme to associating with specific receptors or structural proteins, are the foundation of their pharmacological effects. Understanding these molecular interactions is crucial for the rational design and development of new therapeutic agents based on the 4-(methylsulfonyl)pyrimidine scaffold.

Elucidation of Enzyme Active Site Binding Modes

The methylsulfonylpyrimidine core and its derivatives have been shown to interact with the active sites of various enzymes, leading to modulation of their catalytic activity. The specific binding modes are often elucidated through a combination of enzymatic assays, molecular docking studies, and X-ray crystallography.

One key example is the interaction of pyrimidine nucleotides with human ecto-5′-nucleotidase (CD73), an enzyme involved in purinergic signaling. While the natural substrate is AMP, other pyrimidine nucleotides like CMP and UMP can also bind. In comparison to the adenine (B156593) ring of AMP, the pyrimidine bases of CMP and UMP position themselves in the plane between the two phenylalanine rings (Phe417 and Phe500) that form the "adenine clamp". nih.gov The C2 carbonyl oxygens of the pyrimidine ring can form strong hydrogen bonds with the amino group of Asn390. nih.gov These pyrimidine bases also interact with a network of water molecules within a specific pocket of the active site, further stabilizing the binding. nih.gov

In another example, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been evaluated as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov Molecular docking studies of these compounds revealed a binding behavior comparable to that of the known COX-2 inhibitor, celecoxib (B62257). nih.gov The methylsulfonyl group plays a crucial role in anchoring the ligand within the active site, while the pyrimidine core and its substituents form key interactions with amino acid residues, contributing to the selective inhibition of COX-2 over the COX-1 isoform. nih.gov

Compound ClassTarget EnzymeKey Active Site InteractionsReference
Pyrimidine Nucleotides (CMP, UMP)Ecto-5′-nucleotidase (CD73)- Planar stacking between phenylalanine residues - Hydrogen bonding with Asn390 - Interaction with water network nih.gov
4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivativesCyclooxygenase-2 (COX-2)- Binding comparable to celecoxib - Methylsulfonyl group acts as an anchor nih.gov

Receptor-Ligand Interactions

Receptor-ligand interactions are fundamental to cellular communication and are characterized by high specificity and affinity. nih.govgenextgenomics.com A ligand, such as a methylsulfonylpyrimidine derivative, binds to a specific receptor, initiating a cellular response. genextgenomics.com These interactions are noncovalent and reversible, involving forces like hydrogen bonds and electrostatic interactions. nih.govmdpi.com

The specificity of these interactions ensures that a ligand binds preferentially to its target receptor, akin to a "lock and key" mechanism, although the "induced fit" model, where the receptor conformationally adapts to the ligand, is often more accurate. genextgenomics.commdpi.com The strength of this binding, or affinity, is a critical determinant of the compound's potency. nih.gov While specific receptor binding data for "this compound" itself is not detailed in the provided context, the principles of receptor-ligand interactions are broadly applicable to its derivatives. For instance, pyrimidine derivatives can be designed to target G protein-coupled receptors (GPCRs), where the pyrimidine core can serve as a scaffold to position functional groups that interact with specific residues in the receptor's binding pocket, thereby modulating receptor activation and downstream signaling pathways. universiteitleiden.nl

Specific Protein Binding and Structural Analysis (e.g., Tubulin)

Beyond enzymes and cell-surface receptors, methylsulfonylpyrimidine derivatives can bind to other critical proteins, such as tubulin. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Compounds that interfere with tubulin dynamics are potent anticancer agents.

A comprehensive analysis of binding sites on tubulin, using computational and crystallographic screening, has identified numerous "hot spots" for ligand interaction. nih.govnih.gov Notably, a methylsulfonyl-benzene moiety, a key feature of many this compound derivatives, was identified as a common binding motif in the taxane (B156437) site of β-tubulin. nih.gov This site is a well-known target for anticancer drugs. The structural analysis revealed that fragments containing the methylsulfonyl-benzene group could induce conformational changes in tubulin, specifically displacing a loop known as βT7, a characteristic feature of ligands that bind to the colchicine-site. nih.gov This indicates that the methylsulfonyl group is crucial for the interaction and stabilization of the ligand within this important binding pocket, providing a structural basis for the development of novel tubulin inhibitors based on the pyrimidine scaffold. nih.govresearchgate.net

In Vitro Methodologies for Biological Evaluation

A variety of in vitro methodologies are employed to assess the biological activity of methylsulfonylpyrimidine derivatives. These assays are essential for screening compounds, elucidating their mechanisms of action, and guiding structure-activity relationship (SAR) studies.

One common approach is the use of enzymatic assays. For example, the inhibitory activities of pyrimidine derivatives against COX-1 and COX-2 can be evaluated using purified enzymes. nih.gov These assays measure the production of prostaglandins to determine the potency and selectivity of the compounds.

Cell-based assays are also crucial for evaluating the effects of these compounds in a more biologically relevant context. Antiproliferative activity, particularly for potential anticancer agents, is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures cell viability and allows for the determination of IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.

For assessing other biological activities, specific assays are utilized. For instance, the potential of pyrimidine derivatives to promote bone formation can be evaluated by measuring alkaline phosphatase (ALP) activity, cell viability, and the formation of mineralization nodules in osteoblast cell cultures. nih.gov Antimicrobial activity is often determined using methods like the agar (B569324) well diffusion method or broth microdilution to find the minimal inhibition concentration (MIC) against various bacterial and fungal strains. mdpi.com

The table below summarizes some of the common in vitro methods used for the biological evaluation of pyrimidine derivatives.

Assay TypePurposeEndpoint MeasuredExample Application
Enzymatic AssayTo determine direct inhibition of an enzymeEnzyme activity (e.g., prostaglandin production for COX)Screening for COX-2 inhibitors nih.gov
MTT AssayTo assess cytotoxicity and antiproliferative effectsCell viability / metabolic activityEvaluating anticancer potential nih.gov
Alkaline Phosphatase (ALP) AssayTo measure osteogenic differentiationALP enzyme activity in osteoblastsScreening for bone anabolic agents nih.gov
Mineralization AssayTo evaluate bone nodule formationCalcium deposition (e.g., by Alizarin Red staining)Assessing osteogenic potential nih.gov
Agar Well/Broth MicrodilutionTo determine antimicrobial activityZone of inhibition / Minimal Inhibitory Concentration (MIC)Screening for antibacterial and antifungal agents mdpi.com
Antiplatelet Aggregation AssayTo measure inhibition of platelet clumpingLight transmittance through a platelet suspensionEvaluating antithrombotic potential nih.gov

Advanced Research Directions and Future Prospects in Methylsulfonylpyrimidine Chemistry

Exploration of Novel Methylsulfonylpyrimidine Architectures and Scaffolds

The structural framework of 4-(methylsulfonyl)pyrimidine serves as a versatile template for the design and synthesis of new chemical entities with tailored properties. Researchers are actively exploring the creation of novel architectures and scaffolds to expand the chemical space and unlock new therapeutic and material science opportunities.

A key area of investigation is the functionalization of the pyrimidine (B1678525) ring. An efficient approach has been developed for the preparation of functionalized 2-(methylsulfonyl)pyrimidine (B77071) derivatives. This method involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate (B86663), followed by derivation and oxidation. tandfonline.com This strategy provides a pathway to a variety of substituted methylsulfonylpyrimidines, allowing for the fine-tuning of their physicochemical and biological properties.

Furthermore, the fusion of the pyrimidine ring with other heterocyclic systems is a promising strategy for creating novel scaffolds. For instance, thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov These bicyclic structures offer a rigid framework that can be appropriately decorated with various substituents to optimize interactions with biological targets. nih.gov Similarly, the pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure in the development of kinase inhibitors for cancer therapy. rsc.org The structural similarity of this scaffold to the adenine (B156593) ring of ATP allows these molecules to effectively bind to the hinge region of kinase active sites. rsc.org

The synthesis of novel sulfanylpyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives highlights the ongoing efforts to create diverse pyrimidine-based molecules. ekb.eg These synthetic endeavors are crucial for building extensive libraries of compounds for high-throughput screening and identifying new lead structures for drug discovery and material science.

Table 1: Examples of Novel Pyrimidine Scaffolds Under Investigation
ScaffoldKey FeaturesPotential ApplicationsReference
Functionalized 2-(Methylsulfonyl)pyrimidinesVersatile substitution patterns on the pyrimidine ring.Broad-spectrum biological activities. tandfonline.com
Thiazolo[5,4-d]pyrimidinesFused bicyclic system offering a rigid conformational framework.Antiproliferative agents for cancer therapy. nih.gov
Pyrazolo[3,4-d]pyrimidinesIsostere of the adenine ring of ATP.Kinase inhibitors for oncology. rsc.org
Sulfanylpyrimidin-4(3H)-onesIncorporation of a sulfur-containing functional group.Diverse pharmacological activities. ekb.eg

Integration of Advanced Computational Design and Predictive Modeling

The integration of computational tools has become indispensable in modern chemical research, accelerating the design and discovery of new molecules. In the context of methylsulfonylpyrimidine chemistry, advanced computational design and predictive modeling are playing a pivotal role in understanding structure-activity relationships (SAR) and predicting the properties of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful method used to correlate the chemical structure of a compound with its biological activity. nih.gov For pyrimidine derivatives, QSAR models are being developed to predict their pharmacological, pharmacokinetic, and toxicological profiles. nih.gov These models aid in the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest potential for desired activities and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govpharmajen.com

Molecular docking is another crucial computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For pyrimidine analogues, docking studies have been instrumental in elucidating their binding modes with therapeutic targets such as Epidermal Growth Factor Receptor (EGFR) kinase. semanticscholar.orgresearchgate.net By visualizing these interactions, medicinal chemists can rationally design modifications to the methylsulfonylpyrimidine scaffold to enhance binding affinity and selectivity. mdpi.com For instance, in-silico studies on pyrazolo[3,4-d]pyrimidine derivatives have helped in identifying potent inhibitors of TRAP1 kinase, a potential target for anticancer drugs. nih.govmdpi.com

Predictive models are also being employed to assess the drug-likeness and pharmacokinetic properties of new methylsulfonylpyrimidine derivatives. pharmajen.com For example, computational analysis of pyrimidine analogues has been used to predict their gastrointestinal absorption rates and adherence to Lipinski's rule of five, which helps in the early identification of compounds with poor oral bioavailability. semanticscholar.orgresearchgate.net The use of machine learning and deep learning algorithms is further enhancing the predictive power of these models, enabling more accurate forecasts of a compound's behavior in biological systems. nih.govresearchgate.net

Table 2: Computational Approaches in Methylsulfonylpyrimidine Research
Computational MethodApplicationSignificanceReference
QSAR AnalysisPredicting pharmacological activity, pharmacokinetics, and toxicity.Facilitates virtual screening and prioritization of synthetic targets. nih.gov
Molecular DockingElucidating binding modes with biological targets (e.g., kinases).Guides the rational design of more potent and selective inhibitors. mdpi.com
Predictive ADME ModelingForecasting absorption, distribution, metabolism, and excretion properties.Aids in the early identification of compounds with favorable pharmacokinetic profiles. pharmajen.com
Molecular Dynamics SimulationsAssessing the stability of ligand-protein complexes.Validates docking results and provides insights into dynamic interactions. nih.gov

Discovery of New Biological and Material Applications

The inherent chemical versatility of the methylsulfonylpyrimidine scaffold has led to the discovery of a wide range of biological activities and potential applications in material science.

In the realm of medicinal chemistry, pyrimidine derivatives are well-established as a privileged class of heterocyclic compounds with diverse pharmacological properties. kuey.netresearchgate.net They have demonstrated significant potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. kuey.netresearchgate.net Specifically, derivatives of 4-(methylsulfonyl)phenyl have been synthesized and shown to act as potent antitubercular and antimicrobial agents. researchgate.net Furthermore, novel 4-methylsulfonylphenyl derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) with preferential COX-2 inhibition. nih.gov The anticancer potential of pyrimidine-based compounds is a major area of research, with new derivatives being designed as inhibitors of cytokine release and as antiproliferative agents against various cancer cell lines. nih.govmdpi.comacs.org

Beyond their therapeutic applications, methylsulfonylpyrimidine derivatives are being explored for their potential in material science. The unique electronic and structural features of these compounds make them attractive building blocks for the creation of advanced materials. For instance, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) is being investigated for its potential in developing polymers with unique properties. chemimpex.com The ability of pyrimidine nuclei with extended conjugation to be used in molecular wires and light-emitting devices further underscores their potential in materials science. rasayanjournal.co.in

Table 3: Biological and Material Applications of Methylsulfonylpyrimidine Derivatives
Application AreaSpecific ApplicationKey FindingsReference
Biological ApplicationsAntimicrobial/AntitubercularSynthesis of new thiopyrimidine and oxopyrimidine heterocycles with potent activity. researchgate.net
Anti-inflammatoryDevelopment of preferential COX-2 inhibitors. nih.gov
AnticancerInhibition of cancer cell proliferation through various mechanisms. nih.govmdpi.com
Cytokine Release InhibitionDevelopment of inhibitors of TNF-α and IL-1β release. acs.org
Material ApplicationsAdvanced PolymersUse as a building block for polymers with unique properties. chemimpex.com
Molecular ElectronicsPotential use in molecular wires and light-emitting devices. rasayanjournal.co.in

Development of Highly Efficient and Sustainable Synthetic Processes

The growing emphasis on environmental sustainability has prompted a shift towards the development of green and efficient synthetic methodologies in chemical manufacturing. The synthesis of pyrimidine derivatives, including those containing the methylsulfonyl group, is increasingly being approached through the principles of green chemistry.

Traditional methods for synthesizing pyrimidines often involve hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, modern green chemistry approaches focus on minimizing environmental impact, improving reaction yields, reducing reaction times, and simplifying product purification. kuey.netresearchgate.net These methods include solvent-free synthesis, microwave-assisted and ultrasound-assisted reactions, and the use of environmentally benign solvents and recyclable catalysts. kuey.netresearchgate.netrasayanjournal.co.in

For the synthesis of 2-(methylsulfonyl)pyrimidine derivatives, an environmentally friendly approach has been developed that utilizes oxone as the oxidant in a water-acetone mixture. tandfonline.com This method offers a safer and more sustainable alternative to traditional oxidation procedures. The use of multicomponent reactions is another attractive green synthetic strategy, as it allows for the synthesis of complex molecules in a single step, thereby reducing waste and improving atom economy. rasayanjournal.co.in

Sustainable synthetic routes are not only environmentally beneficial but also offer economic advantages by reducing waste generation and simplifying workup procedures. rasayanjournal.co.in The development of catalytic processes, such as the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols, represents a significant advancement in sustainable chemistry. nih.gov This reaction proceeds with high regioselectivity and allows for the synthesis of a diverse range of pyrimidine derivatives from readily available starting materials. nih.gov

The future of methylsulfonylpyrimidine synthesis will likely see a greater adoption of these green and sustainable practices, driven by both regulatory pressures and a growing awareness of the need for environmentally responsible chemical production.

Table 4: Green and Sustainable Synthetic Approaches for Pyrimidine Derivatives
Green Chemistry ApproachDescriptionAdvantagesReference
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate chemical reactions.Reduced reaction times, higher yields, and improved product purity. rasayanjournal.co.innih.gov
Ultrasound-Assisted SynthesisEmploying ultrasonic waves to enhance reaction rates and yields.Shorter reaction times and milder reaction conditions. rasayanjournal.co.innih.gov
Solvent-Free SynthesisConducting reactions without the use of a solvent.Reduced waste, simplified purification, and lower environmental impact. rasayanjournal.co.innih.gov
Use of Green CatalystsEmploying biocatalysts or recyclable heterogeneous catalysts.Increased reaction efficiency and catalyst reusability. kuey.netresearchgate.net
Multicomponent ReactionsCombining three or more reactants in a single synthetic operation.High atom economy, reduced waste, and simplified procedures. rasayanjournal.co.in

Q & A

What are the recommended safety protocols for synthesizing 4-(methylsulfonyl)pyrimidine derivatives?

Level: Basic
Answer:

  • Protective Equipment: Wear protective goggles, gloves, and lab coats to avoid skin contact and inhalation of toxic intermediates .
  • Waste Management: Segregate chemical waste (e.g., solvents, unreacted sulfonyl chlorides) and dispose via certified biohazard waste services to prevent environmental contamination .
  • Handling Sulfonyl Chlorides: Use fume hoods or gloveboxes due to their volatility and irritancy. Monitor for exothermic reactions during sulfonylation steps .

What synthetic methodologies achieve optimal yields for this compound derivatives?

Level: Basic
Answer:

  • Key Reactions: Sulfonylation of pyrimidine precursors (e.g., using methanesulfonyl chloride) under inert atmospheres, followed by purification via column chromatography or recrystallization.
  • Yield Optimization:
    • Temperature Control: Maintain 0–5°C during sulfonyl group introduction to minimize side reactions.
    • Catalysts: Use triethylamine or DMAP to enhance reaction efficiency.
    • Example Yields:
CompoundYield (%)Melting Point (°C)
7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine75289–291
2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine72261–263
Data from synthesis of analogous oxazolo-pyrimidine derivatives

How are this compound derivatives characterized structurally?

Level: Basic
Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl group integration (e.g., singlet for methylsulfonyl at δ ~3.2 ppm) and aromatic proton environments .
  • Mass Spectrometry (MS): Compare molecular ion peaks ([M+H]+^+) with theoretical values (e.g., C10_{10}H11_{11}N3_3O2_2S: 253.06 g/mol) .
  • Elemental Analysis: Validate C, H, N, and S content (±0.3% deviation from theoretical) .

How does crystal structure analysis resolve conformational flexibility in this compound derivatives?

Level: Advanced
Answer:

  • X-ray Crystallography: Identifies envelope conformations in pyrimidine rings, with methylsulfonyl groups acting as "flaps." For example, 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine exhibits intermolecular C–H⋯O hydrogen bonds, stabilizing a 3D lattice .
  • Torsion Angles: Quantify dihedral angles between sulfonyl groups and the pyrimidine plane (e.g., 10–15° deviations) to assess steric effects .

How can Lamarckian genetic algorithms improve docking simulations of this compound derivatives?

Level: Advanced
Answer:

  • Algorithm Workflow:
    • Lamarckian GA: Combines genetic algorithm mutations with local search adaptations (e.g., gradient-based optimization) to refine ligand poses in protein binding pockets .
    • Scoring Function: Empirical free-energy scoring (e.g., AUTODOCK 3.0) evaluates van der Waals, hydrogen bonding, and electrostatic interactions.
  • Validation: Dockings for 7 protein-ligand systems achieved RMSD <2.0 Å, outperforming Monte Carlo methods .

How should researchers address yield discrepancies in this compound syntheses?

Level: Advanced
Answer:

  • Root-Cause Analysis:
    • Reagent Purity: Ensure sulfonyl chlorides are anhydrous (Karl Fischer titration).
    • Side Reactions: Monitor for over-sulfonylation via TLC; quench excess reagents with ice-cold NaHCO3_3.
    • Case Study: Oxazolo-pyrimidine derivatives showed 71–77% yields due to steric hindrance from bulky aryl groups .

What role does this compound play in designing heterocyclic bioactive compounds?

Level: Advanced
Answer:

  • Functionalization: The methylsulfonyl group enhances solubility and serves as a hydrogen-bond acceptor. For example, it stabilizes interactions with kinase ATP pockets (e.g., p38 MAPK inhibitors) .
  • Case Study: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate was synthesized via Pd-catalyzed coupling, achieving 82% yield .

What computational parameters are critical for modeling this compound interactions?

Level: Advanced
Answer:

  • Force Fields: Use AMBER or CHARMM with modified sulfonyl partial charges (e.g., S=O dipole moments: 4.5–5.0 D).
  • Solvent Models: Include implicit solvation (e.g., PBSA) to account for aqueous solubility trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.